2-[(2,4,6-Trinitrophenyl)sulfanyl]-1,3-benzothiazole
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Overview
Description
2-[(2,4,6-Trinitrophenyl)sulfanyl]-1,3-benzothiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazole ring substituted with a 2,4,6-trinitrophenyl group via a sulfanyl linkage, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4,6-Trinitrophenyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2,4,6-trinitrophenyl chloride with 2-mercaptobenzothiazole under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive 2,4,6-trinitrophenyl chloride.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4,6-Trinitrophenyl)sulfanyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the trinitrophenyl ring can be reduced to amines.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include tin(II) chloride or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives of the trinitrophenyl group.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,4,6-Trinitrophenyl)sulfanyl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Possible applications in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 2-[(2,4,6-Trinitrophenyl)sulfanyl]-1,3-benzothiazole is largely dependent on its interaction with biological molecules. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects. The benzothiazole ring may also play a role in binding to specific protein targets, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrophenol (TNP): Known for its explosive properties and use in industrial applications.
2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.
2,4-Dinitrophenylhydrazine: Commonly used in analytical chemistry for the detection of carbonyl compounds.
Uniqueness
2-[(2,4,6-Trinitrophenyl)sulfanyl]-1,3-benzothiazole is unique due to its combination of a trinitrophenyl group and a benzothiazole ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific disciplines.
Properties
Molecular Formula |
C13H6N4O6S2 |
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Molecular Weight |
378.3 g/mol |
IUPAC Name |
2-(2,4,6-trinitrophenyl)sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H6N4O6S2/c18-15(19)7-5-9(16(20)21)12(10(6-7)17(22)23)25-13-14-8-3-1-2-4-11(8)24-13/h1-6H |
InChI Key |
ICWGHVHLUPQWTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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